N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide
Description
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide is an organic compound with a complex structure that includes a cyclopentene ring, a carboxamide group, and a substituted butan-2-yl side chain
Properties
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(7-8-14,9-16-2)13-11(15)10-5-3-4-6-10/h3-4,10,14H,5-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXVZXIERGTXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)NC(=O)C1CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxamide group: This step involves the reaction of the cyclopentene derivative with an appropriate amine under amide formation conditions.
Substitution on the butan-2-yl side chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) under anhydrous conditions.
Substitution: Nucleophiles such as halides or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(4-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
N-(4-hydroxy-1-methoxybutan-2-yl)cyclopent-3-ene-1-carboxamide: Lacks the methyl group, which may alter its steric properties and overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
